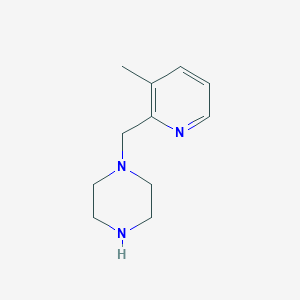

1-(3-Methyl-pyridin-2-ylmethyl)-piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-methylpyridin-2-yl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-10-3-2-4-13-11(10)9-14-7-5-12-6-8-14/h2-4,12H,5-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLLKFAMAJDZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398420 | |

| Record name | 1-[(3-Methylpyridin-2-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524673-92-5 | |

| Record name | 1-[(3-Methylpyridin-2-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Characterization and Biological Activity Spectrum of 1 3 Methyl Pyridin 2 Ylmethyl Piperazine Derivatives

Mechanisms of Action

Neurotransmitter Receptor Ligand Activity

Derivatives of 1-(3-methyl-pyridin-2-ylmethyl)-piperazine are known to be active ligands for a variety of neurotransmitter receptors. Their activity is particularly prominent within the monoamine system, which includes dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) pathways. nih.gov The general stimulant nature of many piperazine (B1678402) compounds is a direct result of their effects on these neurotransmitter systems. nih.gov The specific substitutions on both the pyridine (B92270) and piperazine rings dictate the affinity and efficacy of these derivatives at different receptor subtypes. This allows for the fine-tuning of their pharmacological effects, potentially leading to the development of drugs with improved therapeutic profiles for conditions like psychosis, depression, and anxiety. nih.gov

Enzyme Modulation and Inhibition Profiles

The interaction of this compound derivatives with enzymes is a critical aspect of their mechanism of action. While specific inhibitory profiles for this exact compound are not extensively detailed in the provided results, piperazine derivatives, in general, are known to be metabolized by cytochrome P450 enzymes. nih.gov Furthermore, related structures containing a piperazine core have been investigated for their ability to inhibit enzymes such as carbonic anhydrase. For instance, derivatives of 2-(4-hydroxy-3-((4-substituephenylpiperazin-1-yl)methyl)benzylidene)-2,3-dihydro-1H-inden-1-one have demonstrated inhibitory effects on human carbonic anhydrase I and II isoenzymes. nih.gov This suggests that the this compound scaffold could also be tailored to target specific enzymes involved in physiological and pathological processes.

Ion Channel Interactions and Functional Consequences

The influence of this compound derivatives on ion channel function represents another layer of their pharmacological activity. Although direct interactions for the parent compound are not explicitly outlined, the broader class of piperazine derivatives has been shown to interact with various ion channels. Such interactions can significantly modulate neuronal excitability and signaling pathways. The development of derivatives with specific ion channel activity could open new avenues for therapeutic intervention in a range of neurological and psychiatric disorders.

Identification and Characterization of Biological Targets

The therapeutic potential of this compound derivatives is closely linked to their ability to selectively interact with specific biological targets. The focus of much research has been on their affinity for dopamine and serotonin receptor subtypes, which are key players in the pathophysiology of many central nervous system disorders.

Dopamine Receptor Subtype Selectivity (e.g., D4 receptor affinity and functional modulation)

The dopamine D4 receptor is a significant target for antipsychotic drug action. Derivatives of this compound have been explored for their potential to selectively bind to and modulate the function of this receptor subtype. The affinity for the D4 receptor is a sought-after characteristic in the development of atypical antipsychotics, as it is believed to contribute to their efficacy with a lower incidence of extrapyramidal side effects compared to older medications. The structural features of the this compound scaffold can be systematically modified to optimize D4 receptor affinity and functional activity, paving the way for novel therapeutic agents.

Serotonin Receptor Binding and Agonist/Antagonist Activities (e.g., 5-HT1A, 5-HT3, Serotonin Transporter)

The serotonergic system is another primary target for this compound derivatives. These compounds often exhibit a broad range of affinities for different serotonin receptor subtypes, including 5-HT1A and 5-HT3, as well as the serotonin transporter (SERT). nih.gov The interaction with 5-HT1A receptors is a common feature of anxiolytic and antidepressant drugs. nih.gov Conversely, antagonism of 5-HT3 receptors is a mechanism used by some antiemetic and anxiolytic agents. The ability to modulate SERT activity is the hallmark of many widely used antidepressant medications. The specific pattern of agonist and antagonist activities at these various serotonergic targets determines the ultimate therapeutic application of a given derivative.

Below is an interactive table summarizing the primary biological targets for piperazine derivatives, which are relevant to the this compound class of compounds.

| Target Class | Specific Target | Primary Associated Action | Reference |

| Neurotransmitter Receptors | Dopamine Receptors (e.g., D4) | Antipsychotic | nih.gov |

| Serotonin Receptors (e.g., 5-HT1A, 5-HT3) | Anxiolytic, Antidepressant | nih.govnih.gov | |

| Norepinephrine Receptors | Stimulant | nih.gov | |

| Transporters | Serotonin Transporter (SERT) | Antidepressant | nih.gov |

| Enzymes | Cytochrome P450 | Metabolism | nih.gov |

| Carbonic Anhydrase | Potential for various therapeutic effects | nih.gov |

Nicotinic Acetylcholine (B1216132) Receptor Modulation (e.g., α4β2, α7)

Derivatives of this compound have been investigated for their modulatory effects on nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for various neurological processes. The most prevalent nAChR subtypes in the brain, α4β2 and α7, are significant targets for therapeutic agents aimed at cognitive disorders and neurodegenerative diseases. mdpi.comnih.gov

Research into N,N-disubstituted piperazines has revealed a selectivity for the α4β2* nAChR subtype over the α7* subtype. mdpi.com A series of these compounds, which link a pyridine π-system to a piperazine ring, demonstrated low but selective affinity for α4β2* nicotinic receptors. mdpi.com For instance, certain analogues exhibited binding affinities (Ki) in the micromolar range, indicating a modest interaction. mdpi.com Methylation of the pyrrolidinium (B1226570) ring in nicotine (B1678760) has shown that small structural changes can significantly alter binding affinity and functional potency at both α4β2 and α7 receptors, highlighting the sensitivity of these receptors to ligand structure. nih.gov

Conversely, other structural analogues based on a 2-((pyridin-3-yloxy)methyl)piperazine scaffold have been identified as potent and selective modulators of the α7 nAChR. wikipedia.orgnih.gov Compounds from this class, such as (R)-18 (an oxazolo[4,5-b]pyridine (B1248351) derivative) and (R)-47 (a 4-methoxyphenylurea (B72069) derivative), have shown promise. wikipedia.orgnih.gov Interestingly, while both compounds displayed similar in vivo functional profiles, (R)-18 acted as an agonist, whereas (R)-47 was found to be a silent agonist. nih.gov This suggests that the anti-inflammatory activity mediated by the α7 nAChR may involve a signal transduction pathway independent of ion current. nih.gov Further exploration has led to the identification of compounds like (2S,3R)-N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619) as selective α7 nAChR agonists.

The interaction of these derivatives is complex; some compounds act as antagonists, which can be beneficial in conditions of acetylcholine hyperactivity. nih.gov For example, certain 1-methylpiperidinium iodides, which share structural elements with piperazine derivatives, have been shown to be potent antagonists of α7 nAChRs. nih.govnih.gov

Table 1: Binding Affinities of Selected Piperazine Derivatives at Nicotinic Acetylcholine Receptors This table is interactive. You can sort and filter the data.

| Compound Class | Specific Analogue | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|---|

| N,N-Disubstituted Piperazines | Analogue 8b | α4β2* | 32 µM | mdpi.com |

| N,N-Disubstituted Piperazines | Analogue 8f | α4β2* | 32 µM | mdpi.com |

| N,N-Disubstituted Piperazines | General Series | α7* | No significant interaction | mdpi.com |

Metabotropic Glutamate (B1630785) Receptor Subtype 1 (mGluR1) Interaction

Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability. nih.govmedchemexpress.com They are classified into three groups, with Group I comprising mGluR1 and mGluR5. tocris.com While direct studies on this compound at mGluR1 are not extensively documented, research on related N-aryl piperazine structures provides insight into potential interactions.

A series of N-aryl piperazines containing a 2-pyridylpiperazine motif were initially identified as noncompetitive antagonists or negative allosteric modulators (NAMs) of the mGluR5 receptor. researchgate.net Further optimization of this scaffold led to the discovery of potent and specific positive allosteric modulators (PAMs) of mGluR5, demonstrating that minor structural modifications to the piperazine core can switch the mode of pharmacological activity. researchgate.net For instance, the compound FTIDC, which features a fluoropyridin-yl-triazolyl structure, has been identified as a NAM for mGluR1. medchemexpress.com

The development of selective ligands for mGluR subtypes is an active area of research. wikipedia.org For example, LY367385 is a well-characterized selective antagonist for mGluR1. wikipedia.org Although a direct pharmacological profile for this compound at mGluR1 is not established, the known activity of pyridinyl-piperazine derivatives at the closely related mGluR5 suggests that this chemical class has the potential to interact with Group I mGluRs. researchgate.net

Kappa Opioid Receptor Antagonism

Derivatives based on the this compound scaffold have been developed as potent and selective antagonists of the kappa opioid receptor (KOR), a GPCR involved in a variety of biological processes. medchemexpress.comtocris.com Specifically, N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have emerged as a significant class of KOR antagonists. medchemexpress.comtocris.com

Initial studies found that (S)-1,3-dimethyl-4-(3-hydroxyphenyl)piperazine was a pure, non-selective opioid receptor antagonist. tocris.com Building on this, researchers synthesized analogues with more complex N-substituents to enhance potency and selectivity for the KOR. medchemexpress.comtocris.com One such effort involved creating piperazine versions of JDTic, a known potent and selective KOR antagonist. medchemexpress.comtocris.com While an analogue, 10a, showed high affinity for the KOR with a Ke of 3.37 nM, it was significantly less potent than JDTic itself. medchemexpress.comtocris.com

Subsequent structure-activity relationship studies led to the synthesis of a library of compounds, identifying N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide (11a) as a compound with good KOR antagonist properties. medchemexpress.comtocris.com Further evaluation of analogues based on this new lead structure yielded several compounds that were both potent and selective KOR antagonists in in vitro [³⁵S]GTPγS binding assays. medchemexpress.comtocris.com

Table 2: Kappa Opioid Receptor Antagonist Activity of a Piperazine Derivative This table is interactive. You can sort and filter the data.

| Compound | Receptor | Antagonist Potency (Ke) | Reference |

|---|---|---|---|

| JDTic-like piperazine analogue (10a) | Kappa (κ) | 3.37 nM | medchemexpress.comtocris.com |

| JDTic (reference) | Kappa (κ) | 0.02 nM | medchemexpress.comtocris.com |

Alpha-2 Adrenoceptor Binding and Selectivity

A series of 1-(2-pyridinyl)piperazine derivatives has been synthesized and evaluated for activity at adrenergic receptors, revealing them to be a new class of selective alpha-2 (α₂) adrenoceptor antagonists. researchgate.net The α₂-adrenoceptors are Gi-coupled receptors involved in regulating neurotransmitter release and are targets for treating conditions like hypertension. researchgate.net

In vitro activity was determined by assessing the antagonism of clonidine's effects in isolated rat vas deferens and through radioligand displacement assays using [³H]clonidine in calf cerebral cortex membranes. researchgate.net Several compounds in the series proved to be potent and selective for the α₂-adrenoceptor over the α₁-adrenoceptor. researchgate.net

Notably, 1-(3-fluoro-2-pyridinyl)piperazine was found to be more potent than the reference α₂-antagonists yohimbine (B192690) and rauwolscine (B89727) in displacing [³H]clonidine. researchgate.net This derivative also demonstrated a higher affinity for the α₂ binding site compared to the α₁ binding site, which was labeled with [³H]prazosin, underscoring its selectivity. researchgate.net

Cholinesterase and Monoamine Oxidase Dual Inhibition

The piperazine scaffold is a key component in the design of multi-target ligands, particularly for neurodegenerative diseases where inhibition of both cholinesterases (ChE) and monoamine oxidases (MAO) is a therapeutic strategy. Derivatives of N-methyl-piperazine have been synthesized and shown to possess dual inhibitory activity against acetylcholinesterase (AChE) and MAO-B.

In one study, a series of N-methyl-piperazine chalcones were evaluated. The 3-trifluoromethyl-4-fluorinated derivative (compound 2k) exhibited the most potent and selective inhibition of MAO-B, with an IC₅₀ of 0.71 µM, and was identified as a reversible, competitive inhibitor. This same compound also effectively inhibited AChE with an IC₅₀ of 8.10 µM, establishing it as a dual-target inhibitor. Similarly, another analogue, a 2-fluoro-5-bromophenyl derivative (compound 2n), also showed potent dual inhibition of MAO-B and AChE.

These findings suggest that the N-methylpiperazine moiety can be incorporated into scaffolds to achieve dual MAO-B/AChE inhibition, offering a potential therapeutic approach for complex neurological disorders. Other related structures, such as pyridazinobenzylpiperidine derivatives, have also been investigated as selective MAO-B inhibitors.

Table 3: Dual Inhibitory Activity of N-Methyl-Piperazine Chalcone (B49325) Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| 2k (3-trifluoromethyl-4-fluoro) | MAO-B | 0.71 µM | 0.21 µM | |

| 2k (3-trifluoromethyl-4-fluoro) | AChE | 8.10 µM | - | |

| 2n (2-fluoro-5-bromo) | MAO-B | 1.11 µM | 0.28 µM | |

| 2n (2-fluoro-5-bromo) | AChE | 4.32 µM | - |

Other Noteworthy Protein Targets (e.g., G protein-coupled receptors, Kinase Inhibitors, Soluble Epoxide Hydrolase, Leukotriene A4 Hydrolase)

The versatile this compound scaffold and its derivatives have demonstrated activity against a wide array of other protein targets.

G protein-coupled receptors (GPCRs): Beyond the opioid and adrenoceptors already discussed, piperazine derivatives have been explored as ligands for other GPCRs. For example, some piperidine-based structures, which are structurally related to piperazines, have shown high affinity for histamine (B1213489) H₃ receptors.

Kinase Inhibitors: The piperazine ring is a recognized privileged structure in kinase inhibitor design. The N-methylpiperazine moiety is present in several approved kinase inhibitors, where it often enhances water solubility and target affinity. Furthermore, novel 3-(piperazinylmethyl)benzofuran derivatives have been designed and identified as potent type II inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.

Soluble Epoxide Hydrolase (sEH): Piperazine and piperidine (B6355638) derivatives are effective inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory fatty acid epoxides. Inhibition of sEH is a therapeutic strategy for inflammation and pain. A series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors showed significant potency, and 1-(1,3,5-triazin-yl)piperidine-4-carboxamides were also identified as potent sEH inhibitors.

Leukotriene A4 Hydrolase (LTA4H): LTA4H is a zinc-containing enzyme that produces the pro-inflammatory mediator leukotriene B4 (LTB4). Inhibiting LTA4H is a strategy for treating inflammatory diseases. Research has led to the discovery of potent LTA4H inhibitors based on piperidine and piperazine scaffolds. This work has expanded beyond substrate analogues to include non-peptidic inhibitors, demonstrating the utility of the piperazine core in targeting this enzyme.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is highly dependent on their specific substitution patterns, and extensive structure-activity relationship (SAR) studies have been conducted across various target classes.

For nicotinic acetylcholine receptors , selectivity between subtypes is dictated by fine structural details. Linking a pyridine and a piperazine ring generally confers selectivity for the α4β2* subtype, though with modest affinity. mdpi.com For the α7 subtype, activity is enhanced when the piperazine is part of a larger 2-((pyridin-3-yloxy)methyl)piperazine scaffold, where modifications to the N-substituent can differentiate between agonist and silent agonist activity. nih.gov

In the context of kappa opioid receptor antagonism , the substituent at the piperazine nitrogen is critical for potency and selectivity. tocris.com While a simple N-methyl group on a 4-(3-hydroxyphenyl)piperazine core results in a non-selective antagonist, attaching larger, specific side chains, such as the N-substituent found in JDTic or the N-arylpropyl group, significantly enhances potency and can steer selectivity towards the kappa receptor. medchemexpress.comtocris.com

For α₂-adrenoceptor antagonists , SAR studies on 1-(2-pyridinyl)piperazines showed that substitutions on the pyridine ring are key. researchgate.net The introduction of a fluorine atom at the 3-position of the pyridine ring, as in 1-(3-fluoro-2-pyridinyl)piperazine, resulted in a compound more potent than reference antagonists like yohimbine. researchgate.net

Regarding dual MAO/ChE inhibitors , studies on N-methyl-piperazine chalcones revealed that adding the methyl group to the piperazine nitrogen significantly improved AChE inhibition compared to desmethyl analogues. Substitutions on the phenyl ring of the chalcone moiety were crucial for MAO-B inhibitory potency and selectivity.

Finally, across various targets, the piperazine ring itself is a key structural element. For instance, in dual histamine H₃/sigma-1 receptor ligands, replacing a piperazine ring with a piperidine significantly boosted affinity for the σ₁ receptor while maintaining high affinity for the H₃ receptor, highlighting the ring's influence on polypharmacology. The versatile nature of the piperazine core allows it to be readily modified, making it a valuable scaffold in medicinal chemistry for developing targeted and multi-targeted agents.

Impact of Piperazine Ring Substitutions on Pharmacological Activity and Selectivity

The piperazine ring is a prevalent scaffold in medicinal chemistry, recognized for its ability to influence the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govresearchgate.net Substitutions on the piperazine moiety of this compound and related pyridinylmethyl-piperazine derivatives can profoundly alter their pharmacological activity and selectivity for specific biological targets.

The nature of the substituent at the N4 position of the piperazine ring is a critical determinant of biological activity. For instance, in a series of rifamycin (B1679328) derivatives, modifying the N-alkyl group on the piperazine ring from a methyl (as in rifampicin) to a cyclopentyl (as in rifapentine) was shown to affect their interaction with lipid membranes, potentially explaining differences in their clinical performance. nih.gov In the context of anticancer activity, derivatives with a methylpiperazine substitution have demonstrated higher antiproliferative potency against cell lines like HepG2 compared to analogs with morpholine (B109124) or pyrrolidine (B122466) rings. nih.gov This suggests that the presence and nature of an alkyl group on the piperazine nitrogen can be crucial for target engagement.

Replacing the entire piperazine ring with other cyclic amines also has a significant impact. For example, substituting the piperazine ring with a piperidine moiety did not always lead to a significant loss of affinity for certain receptors, such as the histamine H3 receptor (H3R). nih.govnih.gov However, in other cases, replacement with a morpholine or pyrrolidine group resulted in a noticeable decrease in activity. nih.gov Structure-activity relationship (SAR) studies on celastrol (B190767) derivatives indicated that compounds with a piperazine ring were more active than those with aniline, piperidine, or morpholine, suggesting that the two nitrogen atoms of the piperazine ring may act as favorable hydrogen bond acceptors. nih.gov

The introduction of larger, more complex substituents on the piperazine ring is a common strategy to modulate activity. Arylpiperazine motifs are frequently employed. For example, the presence of a p-CF3 arylpiperazine pattern was found to be essential for the glucose-lowering activity in a series of compounds, highlighting the importance of specific electronic and steric features on the substituent. nih.gov These findings underscore that modifications to the piperazine ring, from simple alkyl groups to more complex cyclic and aromatic systems, are a key strategy for fine-tuning the pharmacological profile of this class of compounds.

Influence of Pyridine Moiety Modifications and Substituent Effects on Biological Efficacy

The pyridine ring serves as a crucial component in a vast array of pharmacologically active molecules. nih.gov Modifications to this moiety in the this compound scaffold, including changes to its substituent pattern, can significantly influence biological efficacy. The electronic properties and position of substituents on the pyridine ring dictate the molecule's interaction with its biological targets.

For example, the synthesis and evaluation of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives as urease inhibitors demonstrate the impact of pyridine ring substitution. nih.gov In this case, the presence of a nitro group at the 3-position of the pyridine ring is a key feature for the designed biological activity. The subsequent derivatization of the piperazine ring in this nitro-substituted scaffold further modulates the inhibitory potential. nih.gov

General studies on pyridine derivatives have shown that they possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov The efficacy of these compounds is often linked to the pyridine ring's ability to act as a hydrogen bond acceptor and to participate in π-π stacking interactions within enzyme active sites or receptor binding pockets. nih.gov The methyl group at the 3-position in the parent compound "this compound" influences the steric and electronic environment of the pyridine nitrogen, which can affect its binding characteristics compared to an unsubstituted pyridine. The synthesis of various substituted pyridines for conversion into the corresponding piperidines has shown that the type and position of substituents (e.g., 2,3-disubstituted vs. 2,4-substituted) can affect reaction conditions and outcomes, which indirectly speaks to the chemical influence of these substitutions. mdpi.com

Stereochemical Considerations and Their Role in Ligand-Target Interactions

Stereochemistry plays a pivotal role in the interaction between a ligand and its biological target, as receptors and enzyme active sites are chiral environments. For derivatives of this compound that possess stereocenters, the spatial arrangement of atoms can lead to significant differences in binding affinity, efficacy, and selectivity between enantiomers or diastereomers.

A stereocenter can be introduced, for example, by substitution on the piperazine ring, as seen in derivatives of 2-phenylpiperazine. nih.gov Research on potent and selective sigma (σ) receptor ligands has highlighted the importance of stereochemistry. nih.gov For instance, the stereochemical configuration of certain cyclopropane (B1198618) derivatives was crucial for their pharmacological properties and affinity for σ receptors. nih.gov Although not directly involving the this compound scaffold, this works illustrates the principle that specific stereoisomers often exhibit higher affinity for a target.

The process of creating these molecules can also be stereoselective. Catalytic hydrogenation of substituted pyridines to form piperidines can be performed to yield specific cis- or trans-isomers, demonstrating that controlling the three-dimensional structure is a key aspect of synthesis. mdpi.com This control is critical because the resulting piperidine's conformation will dictate how it and its substituents can interact with a protein's binding pocket. The "escape from flatland" approach in drug design, which favors more saturated, three-dimensional structures, reasons that such molecules can achieve better interactions with protein binding sites. mdpi.com This underscores the importance of considering and controlling the stereochemistry of piperazine and pyridine derivatives to optimize their biological activity.

In Vitro Pharmacological Investigations

Receptor Binding Assays and Affinity Determination

Receptor binding assays are fundamental in vitro tools used to determine the affinity of a compound for a specific receptor. These assays typically use radiolabeled ligands that are known to bind to the target receptor. By measuring the ability of a test compound to displace the radioligand, its binding affinity (often expressed as an inhibition constant, Ki, or an IC50 value) can be quantified.

For piperazine derivatives, binding assays have been crucial in characterizing their pharmacological profiles. For example, a series of piperazine derivatives were evaluated for their affinity at the human histamine H3 receptor (hH3R) and sigma-1 (σ1R) and sigma-2 (σ2R) receptors. nih.gov These studies revealed compounds with high affinity for both hH3R and σ1R. The affinity values obtained from these assays allow for the quantitative comparison of different derivatives and help establish a structure-activity relationship (SAR).

Table 1: Receptor Binding Affinities (Ki) of Selected Piperazine Derivatives

| Compound | hH₃R Kᵢ (nM) | σ₁R Kᵢ (nM) | σ₂R Kᵢ (nM) | Reference |

|---|---|---|---|---|

| Compound 5 | 7.70 | 3.64 | - | nih.gov |

| Compound 11 | 6.2 | 4.41 | 67.9 | nih.gov |

| Compound 13 | 37.8 | 51.8 | - | nih.gov |

| Compound 16 | 12.7 | 37.8 | - | nih.gov |

| Pitolisant | - | 0.5 | 6.5 | nih.gov |

Note: Data presented is for illustrative compounds from the cited literature to demonstrate the application of binding assays to piperazine derivatives.

These assays are typically performed using membrane preparations from tissues or cells expressing the target receptor, such as brain homogenates for σ1 receptors. nih.gov The results guide the selection of compounds for further functional testing and optimization.

Functional Cellular Assays (e.g., cAMP Accumulation, Enzyme Activity Measurement)

Following affinity determination, functional cellular assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor. These assays measure the biological response initiated by ligand-receptor interaction within a cellular context.

Common functional assays include the measurement of second messengers like cyclic AMP (cAMP). For G protein-coupled receptors (GPCRs), agonist binding can stimulate or inhibit the production of cAMP. Antagonists, on the other hand, block the action of an agonist without eliciting a response themselves. Another type of functional assay is the mini-G protein recruitment assay, which utilizes a split-luciferase complementation technique to measure receptor stimulation. nih.gov For example, the antagonistic properties of certain piperazine derivatives at the hH3R have been confirmed using this method, yielding Kₑ values (a measure of antagonist affinity) of 11.38 nM and 18.84 nM for specific compounds. nih.gov

Other functional assays measure receptor-mediated ion flux, such as calcium (Ca²⁺) release. A σ1 receptor-mediated calcium flux functional assay can distinguish between agonists, which elicit a response, and antagonists, which can block the response induced by a known agonist like haloperidol. nih.gov For compounds designed as enzyme inhibitors, activity is measured directly. For instance, derivatives of 1-(3-nitropyridin-2-yl)piperazine were evaluated for their ability to inhibit the urease enzyme, a key virulence factor in some pathogenic bacteria. nih.gov

Cell-Based Screening for Specific Biological Responses (e.g., HEK293 cell lines, human cancer cell lines)

Cell-based screening is a critical step in drug discovery, providing insights into a compound's efficacy in a more complex biological system. This often involves assessing the cytotoxic or antiproliferative effects of compounds on various cell lines, including both cancerous and non-cancerous lines, to determine potency and selectivity.

Derivatives based on the piperazine scaffold have been widely screened against panels of human cancer cell lines. For example, certain chromen-4-one derivatives containing a piperazine moiety showed potent inhibitory activity against HeLa, SMMC-7721, SGC-7901, and HepG2 cell lines. nih.gov Similarly, novel hybrid compounds featuring a 4-nitroimidazole-piperazinyl-triazole structure were assessed for their antiproliferative potency against MCF-7 (breast), HepG2 (liver), and PC3 (prostate) cancer cell lines. nih.gov The results are typically reported as IC50 values, which represent the concentration of a compound required to inhibit cell growth by 50%.

Screening is also performed on non-cancerous cell lines, such as human embryonic kidney (HEK293) cells or fibroblast cell lines (e.g., 3T3), to assess general cytotoxicity and to establish a therapeutic window. nih.gov For instance, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives showed only minor toxicity to 3T3 fibroblast cells at concentrations where they were effective for cellular imaging. nih.gov

Table 2: Cytotoxic Activity (IC₅₀) of Selected Piperazine Derivatives in Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 9 | HeLa | 1.02 | nih.gov |

| Compound 9 | SMMC-7721 | 1.33 | nih.gov |

| Compound 9 | HepG2 | 4.12 | nih.gov |

| Compound 3a | Lung Cancer Line | 36.79 | ebyu.edu.tr |

| Compound 9g | MCF-7 | 2.00 | nih.gov |

| Compound 9k | MCF-7 | 5.00 | nih.gov |

Note: Data is for illustrative piperazine-containing compounds from the cited literature to show the application of cell-based screening.

These cell-based assays are essential for identifying lead compounds with promising biological activity for further preclinical development. nih.govebyu.edu.tr

Assessment of Antiproliferative, Antimicrobial, and Anthelmintic Activities in Culture

The evaluation of the biological activities of novel chemical entities is a critical step in the drug discovery process. In vitro assays, which are conducted in a controlled laboratory setting outside of a living organism, provide the initial screening data on the potential efficacy of a compound. For derivatives of this compound, research on analogous structures has revealed a spectrum of biological activities, including the ability to inhibit the growth of cancer cells, microorganisms, and helminths.

Antiproliferative Activity

The pyridine nucleus is a common feature in many compounds with demonstrated anticancer properties. mdpi.comnih.gov Research into pyridine derivatives has shown that their ability to inhibit cell growth is influenced by the nature and position of various substituent groups. mdpi.com For instance, the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and carbonyl (-C=O) groups can enhance antiproliferative activity against different cancer cell lines. mdpi.com

A study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which share a similar piperazine and modified pyridine core, demonstrated notable antiproliferative effects. nih.gov When tested against a panel of human cancer cell lines, including K562 (leukemia), Colo-205 (colon cancer), MDA-MB-231 (breast cancer), and IMR-32 (neuroblastoma), several derivatives exhibited significant activity. nih.gov In particular, compounds with specific substitutions on the piperazine ring, such as 4-chlorophenylsulfonyl and 4-methylphenylsulfonyl groups, showed good activity against most of the tested cell lines. nih.gov

Another series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives also displayed significant antiproliferative effects against A549 (lung carcinoma), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. mdpi.com One derivative, 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea, was found to be particularly potent, with IC50 values indicating greater efficacy than the positive control in some cases. mdpi.com These findings underscore the potential of the pyridinylmethyl-piperazine scaffold as a basis for the development of new anticancer agents.

Antimicrobial Activity

The piperazine ring is a key pharmacophore in many antimicrobial agents. researchgate.netresearchgate.net Derivatives of piperazine have been shown to possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netnih.govnih.gov The antimicrobial efficacy of these compounds is often attributed to the basicity of the piperazine nitrogen atoms, which can interact with microbial targets. mdpi.com

For example, a series of piperazine derivatives were synthesized and tested against a panel of bacteria including Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli, and fungi such as Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.net Many of the synthesized compounds demonstrated significant antimicrobial and antifungal properties. researchgate.net

In another study, novel piperazine derivatives of phenothiazine (B1677639) exhibited good antibacterial activity against Staphylococcus aureus and Bacillus subtilis. nih.gov Some compounds also showed inhibitory effects against the growth of Mycobacterium tuberculosis. nih.gov Furthermore, the incorporation of a piperazine moiety into other heterocyclic systems, such as quinazolinones and flavones, has also resulted in compounds with potent antimicrobial activity. nih.govijpras.com For instance, some novel quinazolinone-piperazine hybrids displayed impressive antibacterial and antifungal properties against all tested microbes. ijpras.com

Anthelmintic Activity

Historically, piperazine and its salts have been used as anthelmintic agents for the treatment of worm infections. neuroquantology.com Modern research continues to explore the potential of novel piperazine derivatives in combating helminthic infections. Benzimidazole (B57391) derivatives containing a piperazine moiety have been a particular focus of such research. mdpi.comnih.gov

A study on benzimidazoles with a piperazine fragment at the C-2 position investigated their anthelmintic activity against Trichinella spiralis muscle larvae. mdpi.com One compound demonstrated exceptional efficacy, achieving a significant reduction in parasite activity. mdpi.com Similarly, a series of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates were synthesized and evaluated for their anthelmintic activity against experimental infections of Trichinella spiralis. nih.gov

The anthelmintic potential of piperazine derivatives is not limited to benzimidazole hybrids. A series of 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives, some of which included a piperazine ring, were evaluated for their anthelmintic effects. nih.gov One compound, in particular, showed a better anthelmintic effect than the standard drug albendazole (B1665689) in terms of paralysis and death time of the tested earthworms. nih.gov

Preclinical Evaluation of 1 3 Methyl Pyridin 2 Ylmethyl Piperazine and Analogs

In Vivo Pharmacological Activity in Relevant Animal Models

The in vivo activity of piperazine (B1678402) derivatives is frequently assessed in animal models to determine their therapeutic potential. These studies are crucial for establishing proof-of-concept for specific indications. For instance, analogs containing the piperazine moiety are often evaluated for anxiolytic-like and antidepressant-like activities using established behavioral tests in rodents.

One such analog, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192), demonstrated significant anxiolytic-like activity in the elevated plus-maze test and antidepressant-like effects in the forced swimming test in mice. nih.govdntb.gov.ua These effects were observed at doses of 54 and 162 μmol/kg. nih.gov The mechanism of action for the anxiolytic effects was linked to both the serotonergic system and the GABAA receptor, while the antidepressant activity was mediated through the serotonergic system. nih.govdntb.gov.ua

Another class of pyridinylpiperazine derivatives has been evaluated for different therapeutic targets. A series of 1-aryl-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one oximes were developed as dopamine (B1211576) D4 receptor agonists. nih.gov A key compound from this series, (E)-1-(4-chlorophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one O-methyloxime (59a), was assessed in a rat penile erection model, where it showed in vivo activity comparable in efficacy to the well-known agent apomorphine. nih.gov This highlights the versatility of the pyridinylpiperazine scaffold in targeting different receptor systems to elicit specific physiological responses. Furthermore, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have shown potent in vitro inhibitory activity against the urease enzyme, which is relevant for treating infections by pathogens like Helicobacter pylori. nih.gov

| Compound/Analog Class | Animal Model | Observed Pharmacological Activity | Reference |

|---|---|---|---|

| 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192) | Swiss Mice | Anxiolytic-like and Antidepressant-like | nih.govdntb.gov.ua |

| (E)-1-(4-chlorophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one O-methyloxime (59a) | Rat | Pro-erectile (Dopamine D4 Agonism) | nih.gov |

| 1-(3-nitropyridin-2-yl)piperazine Derivatives | N/A (In Vitro Assay) | Urease Inhibition | nih.gov |

Neuropharmacological Effects and Central Nervous System Penetration

A critical aspect of preclinical evaluation for CNS-active drugs is their ability to cross the blood-brain barrier (BBB) and exert effects on neuronal pathways. nih.gov Many piperazine compounds are known to alter monoamine neurochemical pathways within the CNS through direct receptor interactions. researchgate.net The neuropharmacological potential of piperazine derivatives is extensive, with various analogs acting as antianxiety, antipsychotic, and antidepressant agents. researchgate.net

The ability of a compound to penetrate the CNS is often a significant challenge. Medicinal chemists have developed strategies to improve the BBB permeability of potent molecules. One successful approach involved designing hybrid molecules. For example, to create CNS-penetrant histone deacetylase 6 (HDAC6) inhibitors for neurodegenerative diseases, researchers combined the structure of known HDAC6 inhibitors with brain-penetrant histamine (B1213489) H1 receptor antagonists. nih.gov This led to the identification of benzylpiperazine-containing compounds with suitable pharmacokinetic properties for CNS action. nih.gov This strategy underscores how the piperazine moiety can serve as an effective carrier for delivering therapeutic agents to the brain. nih.gov Similarly, research into selective inhibitors of the GluN2B subunit of NMDA receptors for mood disorders focused on identifying structurally novel, brain-penetrant compounds. researchgate.net

Biodistribution and Brain Uptake Studies (e.g., utilizing Positron Emission Tomography tracers)

Biodistribution studies are essential to understand where a compound travels in the body and in what concentration it accumulates in target organs like the brain. Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique frequently used for this purpose, often employing radiolabeled versions of the compound of interest.

For example, a PET study was conducted with [18F]AV-45, a novel radiopharmaceutical with a pyridin-3-yl group, designed to bind to β-amyloid plaques. nih.gov Following intravenous injection in healthy subjects, the peak uptake of the tracer in the brain was approximately 5.12% of the injected dose, demonstrating its ability to cross the BBB and accumulate in the target tissue. nih.gov In another study, a piperazine derivative containing a ferrocene (B1249389) carboxamide moiety was labeled with technetium-99m (99mTc-MP) to be evaluated as a potential brain receptor imaging agent. iaea.org In vivo biodistribution in rats showed exceptional brain uptake (2.47% of the injected dose per gram at 5 minutes post-injection). The study also found higher accumulation in the hippocampus, which could be blocked by a known receptor antagonist, suggesting specific binding. iaea.org

Conversely, not all compounds show significant brain uptake. A PET study of [18F]Me4FDG, a glucose analog, found that the tracer showed almost no uptake in the brain, indicating it does not effectively cross the BBB. nih.gov These studies collectively demonstrate the utility of PET and other radiolabeling techniques in quantifying brain penetration and organ distribution, which are critical steps in the preclinical evaluation of CNS drug candidates.

| Tracer | Key Structural Moiety | Primary Finding | Reference |

|---|---|---|---|

| [18F]AV-45 | Pyridinyl | Showed high specific binding and significant brain uptake (~5.12% ID). | nih.gov |

| 99mTc-MP | (2-methoxyphenyl) piperazine | Demonstrated exceptional brain uptake (2.47% ID/g at 5 min) with regional specificity in the hippocampus. | iaea.org |

| [18F]IDIF | Difluorophenyl | Crossed the BBB with ~1% ID/g in the brain and showed rapid liver accumulation. | mdpi.com |

| [18F]Me4FDG | Glucopyranoside | Showed almost no brain uptake, indicating poor BBB penetration. | nih.gov |

Assessment of Compound Selectivity and Specificity in Complex Biological Systems

Selectivity is a paramount feature of a successful drug candidate. It refers to a compound's ability to interact with its intended biological target with high affinity, while having low affinity for other targets, thereby minimizing the potential for off-target effects. The piperazine scaffold has been successfully modified to create highly selective ligands for various receptors and enzymes.

For example, a series of novel 1-(2-pyrimidin-2-yl)piperazine derivatives were synthesized and screened for their ability to inhibit monoamine oxidase (MAO) enzymes. researchgate.netnih.gov Within this series, compounds like 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate (2j) were found to be selective inhibitors of the MAO-A isoform, with an IC50 value of 23.10 µM, compared to their activity at the MAO-B isoform. researchgate.netnih.gov

In a different therapeutic area, derivatives of 1-(3-nitropyridin-2-yl)piperazine were identified as potent and selective inhibitors of urease. nih.gov The lead compounds 5b and 7e had IC50 values of 2.0 µM and 2.24 µM, respectively, which were significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 23.2 µM). nih.gov High selectivity has also been achieved for G protein-coupled receptors. Vilazodone, a drug containing a piperazine ring, is endowed with high affinity for the serotonin (B10506) reuptake transporter and the 5-HT1A receptor, while showing high selectivity against other serotonergic, dopaminergic, and adrenergic receptors. mdpi.com

| Compound/Analog Class | Primary Target | Selectivity Finding | Reference |

|---|---|---|---|

| 1-(2-pyrimidin-2-yl)piperazine derivatives | Monoamine Oxidase A (MAO-A) | Exhibited selective inhibitory activity for MAO-A over MAO-B (e.g., compound 2j IC50 = 23.10 µM for MAO-A). | researchgate.netnih.gov |

| 1-(3-nitropyridin-2-yl)piperazine derivatives | Urease | Showed potent and selective inhibition (IC50 = 2.0 µM) compared to standard. | nih.gov |

| 1-aryl-3-(4-pyridin-2-yl)piperazin-1-yl)propan-1-one oximes | Dopamine D4 Receptor | Designed as potent and selective D4 receptor agonists. | nih.gov |

| Vilazodone | Serotonin Transporter & 5-HT1A Receptor | High selectivity for primary targets over other monoamine receptors. | mdpi.com |

Therapeutic Potential and Translational Applications

Potential in Central Newous System Disorders

The piperazine (B1678402) moiety is a key pharmacophore present in numerous centrally acting drugs. researchgate.net Its combination with a pyridine (B92270) ring, as seen in the 1-(pyridin-2-ylmethyl)-piperazine structure, creates a versatile scaffold that interacts with various neurotransmitter systems.

Antidepressant Activity and Serotonergic System Modulation

Piperazine derivatives are a well-established class of compounds with significant neuropharmacological activities, including antidepressant properties. nih.gov Research into new arylpiperazine derivatives demonstrates their potential to produce antidepressant-like effects, primarily through interaction with the serotonergic system. researchgate.net Studies show that the antidepressant activity of these compounds often involves modulation of serotonin (B10506) (5-HT) receptors, particularly the 5-HT1A subtype. nih.govresearchgate.net

For instance, the antidepressant-like effects of certain arylpiperazine derivatives were prevented by the pre-treatment with a 5-HT1A antagonist (WAY 100635) and a serotonin synthesis inhibitor (pCPA), indicating that their mechanism is mediated, at least in part, by serotonergic pathways. nih.govresearchgate.net The affinity for the serotonin transporter (SERT) and 5-HT1A/5-HT2A receptors is a key characteristic of many piperidine (B6355638) and piperazine derivatives being investigated for antidepressant effects. nih.gov This interaction with the serotonergic system is a cornerstone of their potential utility in treating depressive disorders.

Anxiolytic Effects and Monoaminergic Pathways

The anxiolytic potential of piperazine derivatives is also well-documented, with many compounds demonstrating effects on monoaminergic pathways. researchgate.netnih.gov The aryl-piperazine drug Gepirone, for example, potently inhibits serotonergic impulse flow and reduces 5-hydroxytryptamine (5HT) metabolism, which is consistent with anxiolytic-like effects in animal models. nih.gov

Studies on novel piperazine derivatives confirm these properties. The compound LQFM104, a piperazine derivative, showed anxiolytic-like effects in mice, an activity that was abolished after treatment with a 5-HT1A antagonist, suggesting direct or indirect mediation by serotonergic pathways. nih.gov Similarly, another derivative, LQFM032, exhibited anxiolytic-like activity that was antagonized by flumazenil (B1672878) and mecamylamine, pointing to a mechanism involving both benzodiazepine (B76468) and nicotinic pathways. nih.gov This diverse interaction with multiple neurotransmitter systems highlights the broad potential of the piperazine scaffold in developing new anxiolytic agents. researchgate.net

Antipsychotic Potential, particularly in Schizophrenia Pathophysiology

A series of 3-substituted 2-pyridinyl-1-piperazine derivatives has been specifically evaluated for potential antipsychotic activity. nih.gov The research demonstrated that the affinity of these molecules for dopamine (B1211576) receptors was dependent on the electronic and lipophilic characteristics of the substituent on the pyridine ring. nih.gov

One compound from this series, designated as compound 12, was found to have a desirable biological profile. nih.gov Its evaluation in a primate model of amphetamine-induced psychosis and its regional selectivity for A10 dopaminergic cell bodies in electrophysiological experiments suggest that it could act as an atypical antipsychotic agent with a reduced risk of side effects. nih.gov This line of research underscores the potential of the pyridinyl-piperazine scaffold in developing novel treatments for schizophrenia.

Role in Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's, Huntington's)

The multifactorial nature of neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's has spurred the development of multi-target-directed ligands (MTDLs), and the piperazine scaffold is a promising component in this strategy. mdpi.com Neurodegenerative disorders are often characterized by protein misfolding, oxidative stress, and neuronal loss. mdpi.com

In the context of Alzheimer's disease (AD), thiazole-piperazine hybrids have been evaluated as MTDLs for their ability to inhibit cholinesterases (AChE and BuChE) and amyloid-beta (Aβ) aggregation. mdpi.com One such compound demonstrated potent inhibition of both AChE and BuChE, along with a significant reduction in Aβ₁₋₄₂ aggregation, without showing cytotoxicity in neuronal cell lines. mdpi.com The development of MTDLs is a key strategy, as traditional single-target drugs have often failed to halt disease progression. mdpi.com While not focused on the exact title compound, this research highlights the utility of the piperazine core in designing molecules to combat the complex pathophysiology of neurodegenerative diseases. mdpi.comnih.gov

Application in Substance Use Disorders (e.g., Cocaine Use Disorder)

Piperazine derivatives have also been investigated for their potential role in treating substance use disorders. Some piperidine-based cocaine analogues, which share structural similarities in their interaction with neurotransmitter transporters, have been shown to possess mixed cocaine agonist/antagonist properties. researchgate.net One such analogue inhibited dopamine uptake with high affinity but was significantly less potent at inhibiting serotonin uptake. researchgate.net Importantly, this compound could block the locomotor stimulant effects of cocaine, suggesting it may have utility in the treatment of cocaine dependence. researchgate.net

Furthermore, some piperazine-based designer drugs, such as 1-(3-chlorophenyl)piperazine (B195711) (mCPP), have been found as adulterants in street samples of cocaine. nih.gov The co-consumption of these substances can lead to drug-drug interactions, particularly involving the cytochrome P450 CYP2D6 enzyme, which is crucial for the metabolism of both cocaine and many piperazine derivatives. nih.gov This interaction underscores the potent neuropharmacological activity of the piperazine ring and its relevance in the context of substance abuse.

Antimicrobial Applications (e.g., Antibacterial, Antifungal, Anti-tubercular Activity)

The piperazine nucleus is a versatile scaffold that has been extensively incorporated into molecules designed for antimicrobial activity. researchgate.net Numerous studies have demonstrated the efficacy of piperazine derivatives against a wide range of pathogens, including bacteria, fungi, and mycobacteria. nih.gov

Several series of novel piperazine derivatives have shown significant in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov In some cases, these compounds have demonstrated potency comparable or superior to standard antibiotics like Ampicillin (B1664943) and Ciprofloxacin. nih.govnih.gov

In the realm of antifungal research, piperazine derivatives have been identified as potent agents. nih.gov One piperazine propanol (B110389) derivative was found to be a potent inhibitor of 1,3-beta-D-glucan synthase, a key enzyme in the fungal cell wall, exhibiting activity against Candida albicans and Aspergillus fumigatus. nih.gov Other novel triazole compounds containing a piperazine moiety have also shown broad-spectrum antifungal activity. mdpi.com

Furthermore, the scaffold has shown significant promise in the fight against tuberculosis. Pyrazolo[1,5-a]pyrimidines containing a pyridin-2-ylmethylamine group have been reported as potent inhibitors of Mycobacterium tuberculosis (M.tb), targeting the essential mycobacterial ATP synthase. nih.gov Another class of compounds, tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrated bactericidal efficacy against M.tb by targeting the MmpL3 transporter, which is crucial for mycolic acid transport. plos.org

Interactive Data Table: Antimicrobial Activity of Selected Piperazine Derivatives

| Compound Class/Derivative | Target Organism(s) | Observed Activity/Mechanism | Citation(s) |

| N-nicotinoyl-piperazinyl-quinolones | Various bacteria | Moderate to significant Minimum Inhibitory Concentration (MIC) values. | |

| Disubstituted piperazines | L. monocytogenes, MRSA, P. aeruginosa | Potent antibacterial activity; some compounds more potent than ampicillin against resistant strains. | nih.gov |

| Piperazine derivatives with triazole-thione | Staphylococcus spp., Candida spp. | Significant activity against Gram-positive bacteria and high fungistatic activity against C. parapsilosis. | nih.gov |

| Piperazine propanol derivative | C. albicans, A. fumigatus | Potent inhibitor of 1,3-beta-D-glucan synthase, a key fungal enzyme. | nih.gov |

| Triazole compounds with piperazine | Various pathogenic fungi | Broad-spectrum antifungal activity, with some compounds being more potent than Fluconazole against certain strains. | mdpi.com |

| Pyrazolo[1,5-a]pyrimidin-7-amines | Mycobacterium tuberculosis | Potent in vitro growth inhibition, targeting mycobacterial ATP synthase. | nih.gov |

| Tetrahydropyrazolo[1,5-a]pyrimidines | Mycobacterium tuberculosis | Bactericidal efficacy, targeting the MmpL3 transporter involved in mycolic acid transport. | plos.org |

Anthelmintic Efficacy and Mechanism (e.g., GABAergic Action)

The piperazine scaffold is foundational to a class of anthelmintic drugs used to treat parasitic worm infections. drugbank.commayoclinic.org The primary mechanism of action for piperazine as an anthelmintic is through its effect on the parasite's nervous system. drugbank.com It functions as a gamma-aminobutyric acid (GABA) receptor agonist. drugbank.com

In parasitic nematodes, GABA is a key inhibitory neurotransmitter that controls muscle function. mayoclinic.org Piperazine binds selectively to GABA-gated chloride channels on the muscle cell membranes of these worms. drugbank.com This binding action mimics the effect of GABA, leading to an influx of chloride ions and subsequent hyperpolarization of the nerve endings. The hyperpolarization results in a flaccid paralysis of the worm, preventing it from maintaining its position within the host's intestinal lumen. The paralyzed parasite is then dislodged and expelled from the host's body through normal peristaltic activity. drugbank.com This mechanism is particularly effective against infections by common roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis). drugbank.commayoclinic.org The efficacy of this class of compounds is linked directly to this GABAergic action, a mode of action that has been a cornerstone of anthelmintic therapy since the introduction of piperazine for this purpose in 1953. drugbank.com

Anticancer Potential and Antiproliferative Effects

The piperazine ring is a privileged scaffold in modern oncology drug design, present in numerous FDA-approved anticancer agents. researchgate.net Derivatives of piperazine, including those incorporating pyridine rings, are a major focus of research for their potential to inhibit cancer cell growth through various mechanisms. researchgate.netmdpi.com

Research has demonstrated that arylpiperazine derivatives exhibit significant cytotoxic and antiproliferative effects against a multitude of cancer cell lines. mdpi.com For instance, studies on quinoxalinyl–piperazine compounds have identified derivatives that act as G2/M-specific cell cycle inhibitors and suppress the anti-apoptotic Bcl-2 protein. mdpi.com Similarly, vindoline-piperazine conjugates have shown potent growth inhibition against a broad panel of human tumor cell lines, with some derivatives demonstrating GI50 (50% growth inhibition) values in the low micromolar range against breast and non-small cell lung cancer cell lines. mdpi.com

A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which share structural similarities with 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine, were evaluated for their antiproliferative activity. Several of these compounds displayed notable efficacy against various human cancer cell lines. nih.gov The data highlights the potential of this chemical class as a source for new anticancer agents. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Piperazine Derivatives

| Compound | Cell Line | Cancer Type | Activity (IC50/GI50 µM) | Reference |

|---|---|---|---|---|

| Vindoline-piperazine conjugate 23 | MDA-MB-468 | Breast Cancer | 1.00 | mdpi.com |

| Vindoline-piperazine conjugate 25 | HOP-92 | Non-Small Cell Lung Cancer | 1.35 | mdpi.com |

| Pyrido[1,2-a]pyrimidin-4-one derivative 6d | Colo-205 | Colon Cancer | 18.4 | nih.gov |

| Pyrido[1,2-a]pyrimidin-4-one derivative 6e | MDA-MB 231 | Breast Cancer | 19.6 | nih.gov |

| Pyrido[1,2-a]pyrimidin-4-one derivative 6i | IMR-32 | Neuroblastoma | 20.1 | nih.gov |

Anti-inflammatory and Immunomodulatory Roles

The piperazine nucleus is integral to many compounds exhibiting anti-inflammatory and immunomodulatory properties. mdpi.com These molecules can modulate the immune response, often by influencing the production and signaling of inflammatory mediators. nih.govnih.gov

Derivatives of piperazine have been shown to act as antagonists at histamine (B1213489) and serotonin receptors, which play a role in the control of inflammation. mdpi.com Research into specific piperazine-containing compounds has demonstrated a clear capacity to reduce inflammation in preclinical models. For example, a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, effectively reduced paw edema and cell migration in a carrageenan-induced inflammation model. nih.gov Its mechanism was linked to the reduction of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.gov

Furthermore, studies on methyl salicylate (B1505791) derivatives incorporating a piperazine moiety have confirmed potent in vivo anti-inflammatory activities, with some compounds showing efficacy comparable to the standard anti-inflammatory drug indomethacin. mdpi.com The ability of such compounds to down-regulate pro-inflammatory cytokines and affect immune cell recruitment positions them as potential immunomodulators. nih.govmdpi.com This suggests that the this compound scaffold could be a valuable starting point for developing novel anti-inflammatory agents.

Antidiabetic Activity and Enzyme Inhibition

The search for new and effective treatments for diabetes mellitus has led to the investigation of various heterocyclic compounds, with piperazine derivatives emerging as a promising class. nih.gov A key strategy in managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting enzymes responsible for carbohydrate digestion, such as α-glucosidase. nih.gov

Compounds containing both pyrimidine (B1678525) and piperazine rings have been identified as potent inhibitors of α-glucosidase. nih.gov In one study, a series of pyrimidinyl-piperazine carboxamides were synthesized and evaluated for their inhibitory activity against α-glucosidase from Saccharomyces cerevisiae. Many of the synthesized compounds showed significant inhibitory potency, with one derivative exhibiting an IC50 value of 0.44 µM and demonstrating a competitive mode of inhibition. nih.gov

The presence of a piperazine moiety in β-carboline derivatives has also been shown to enhance their α-glucosidase inhibitory activity by providing additional interactions with the enzyme's active site. nih.gov This body of research indicates that the piperazine scaffold, particularly when combined with other heterocyclic systems like pyridine, is a promising structural motif for the design of novel enzyme inhibitors for the management of type 2 diabetes. nih.govnih.gov

Computational Chemistry and in Silico Studies

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based on its structural formula. The algorithm compares the structure of the query compound against a large database of known bioactive substances. The output is a probabilistic assessment of various biological activities. For a novel compound like 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine , a PASS analysis would be a crucial first step to identify its potential therapeutic applications.

While specific PASS analysis data for This compound is not publicly available, such an analysis would typically generate a table of potential biological activities with corresponding probabilities (Pa for "probably active" and Pi for "probably inactive"). A higher Pa value (typically > 0.7) suggests a high likelihood of the compound exhibiting that particular activity. For instance, PASS analysis of other piperidine (B6355638) derivatives has predicted activities such as anti-parkinsonian and anti-dyskinetic effects. clinmedkaz.org The predicted spectrum of biological effects for This compound would guide its subsequent experimental validation.

Table 1: Illustrative PASS Analysis Results for a Hypothetical Compound

| Biological Activity | Pa (Probably Active) | Pi (Probably Inactive) |

| Antipsychotic | 0.850 | 0.007 |

| Anxiolytic | 0.795 | 0.015 |

| Dopamine (B1211576) D2 antagonist | 0.788 | 0.021 |

| Serotonin (B10506) 5-HT2A antagonist | 0.763 | 0.033 |

| Anti-inflammatory | 0.692 | 0.045 |

| Antihistaminic | 0.654 | 0.051 |

Note: This table is for illustrative purposes only and does not represent actual PASS results for this compound.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the binding mode and affinity of a small molecule ligand, such as This compound , to the binding site of a target protein. The results of molecular docking are often expressed as a docking score, which is an estimation of the binding free energy.

Although specific molecular docking studies for This compound are not detailed in the available literature, studies on similar piperazine-containing molecules are prevalent. For example, docking studies on 1-phenyl-3-(4-(pyridin-2-ylmethyl)piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine have been performed to assess its binding to various protein targets. researchgate.net Similarly, other research has utilized molecular docking to evaluate piperazine (B1678402) derivatives as potential inhibitors for various enzymes. nih.gov A typical docking study for This compound would involve preparing the 3D structure of the ligand and the target protein, defining the binding site, and then using a docking algorithm to predict the binding conformation and score.

Table 2: Example of Molecular Docking Results for a Ligand against Various Receptors

| Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues |

| Dopamine D2 Receptor | -9.8 | ASP114, SER193, PHE389 |

| Serotonin 5-HT2A Receptor | -10.2 | ASP155, TRP336, PHE363 |

| Histamine (B1213489) H1 Receptor | -8.5 | ASP107, LYS191, TYR431 |

| Alpha-1A Adrenergic Receptor | -9.1 | ASP106, PHE308, PHE312 |

Note: This table is a hypothetical representation and does not reflect actual docking scores for this compound.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Pharmacokinetic Profile Evaluation

The pharmacokinetic properties of a drug candidate are critical to its success. In silico ADMET prediction tools are used to evaluate these properties early in the drug discovery process. audreyli.com These tools use computational models to predict a compound's physicochemical properties and its likely behavior in the body. For This compound , ADMET prediction would provide insights into its potential as an orally available and safe drug.

Key parameters often evaluated include adherence to Lipinski's Rule of Five (which predicts drug-likeness), oral bioavailability, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are involved in drug metabolism), and potential toxicity. While specific ADMET predictions for This compound are not available, studies on other piperazine derivatives have shown the utility of these predictions in guiding drug design. nih.govnih.gov

Table 3: Predicted ADMET Properties for this compound

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 191.28 g/mol | < 500 g/mol |

| LogP (Lipophilicity) | 1.8 | -0.4 to +5.6 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 3 | < 10 |

| Oral Bioavailability | High | High |

| Blood-Brain Barrier (BBB) Penetration | High | High/Low (depending on target) |

| CYP2D6 Inhibition | Probable Inhibitor | Non-inhibitor preferred |

| hERG Inhibition | Low Risk | Low Risk |

Note: The values in this table are based on general properties of similar structures and are for illustrative purposes. Actual values would need to be calculated using specific ADMET prediction software.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Drug Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds and prioritize the synthesis of those with the most promising predicted activity.

While a specific QSAR model for This compound has not been reported, QSAR studies on various classes of piperazine derivatives have been successfully used to guide the design of new compounds with improved potency and selectivity. nih.govnih.govmdpi.com A QSAR study would typically involve a series of analogs of This compound with known biological activities. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each analog, and statistical methods would be used to build a model that correlates these descriptors with the observed activity.

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net A library of compounds could be screened against a specific target, and the top-scoring compounds would then be selected for experimental testing.

In the context of This compound , this compound could itself be part of a virtual library to be screened against various targets. Alternatively, if a target has been identified for this compound, a virtual screening campaign could be initiated to find other, potentially more potent, compounds from a large chemical library that bind to the same target. nih.govnih.gov The process involves docking each molecule in the library into the binding site of the target and ranking them based on their predicted binding affinity. This approach can dramatically accelerate the identification of new lead compounds. chembridge.com

Patent Landscape and Intellectual Property Considerations

Analysis of Patent Trends Involving Piperazine (B1678402) Derivatives in Medicinal Chemistry

The piperazine motif, a six-membered nitrogen-containing heterocycle, represents a cornerstone in the rational design of modern pharmaceuticals. Current time information in Washington, DC, US.justia.com A review of patent literature over the past decade reveals a significant and expanding interest in piperazine derivatives, reflecting their therapeutic versatility. justia.comgoogle.com Initially, this scaffold was predominantly associated with central nervous system (CNS) activity, featuring in antipsychotic and antidepressant medications. Current time information in Washington, DC, US.justia.com However, patent trends indicate a paradigm shift, with a burgeoning number of patents claiming piperazine-containing molecules for a diverse array of therapeutic applications. justia.comgoogle.com

This diversification is a key trend, with patents now encompassing a wide spectrum of medical uses, including:

Anticancer agents Current time information in Washington, DC, US.

Antiviral compounds Current time information in Washington, DC, US.justia.com

Cardiovascular protectors justia.comgoogle.com

Anti-inflammatory drugs Current time information in Washington, DC, US.justia.com

Antidiabetic agents justia.comgoogle.com

Antihistamines justia.comgoogle.com

Anti-tuberculosis agents justia.comgoogle.com

This expansion highlights the successful emergence of the piperazine ring as a privileged pharmacophore. justia.com Medicinal chemists have increasingly utilized the piperazine scaffold as a flexible building block. Current time information in Washington, DC, US.justia.com Minor modifications to the substitution pattern on the piperazine nucleus can lead to significant changes in the resulting molecule's medicinal potential and pharmacodynamic properties. justia.com This adaptability makes the piperazine core an attractive component for creating new chemical entities with desirable drug-like properties. justia.com Consequently, the number of patents for piperazine derivatives continues to grow, underscoring the sustained interest and investment in this chemical class for discovering novel therapeutics. justia.com

Review of Specific Patents Related to 1-(3-Methyl-pyridin-2-ylmethyl)-piperazine and its Structural Analogs

A direct patent search for the specific compound this compound does not reveal patents where this molecule is the primary claimed invention. However, the patent landscape for structurally similar compounds, particularly those that are intermediates in the synthesis of marketed drugs, provides valuable insights. A notable example is found in the patents for the antidepressant drug Mirtazapine.

Mirtazapine's chemical structure is a complex tetracyclic system, and its synthesis involves piperazine-pyridine intermediates that bear a strong resemblance to this compound. For instance, U.S. Patent 4,062,848, which is a foundational patent for Mirtazapine, describes the synthesis and use of intermediates such as 1-(3-hydroxymethylpyridyl-2)-2-phenyl-4-methylpiperazine . justia.comgoogle.comquickcompany.in This compound shares the core piperazine ring linked to a substituted pyridine (B92270) ring. The key structural differences are the presence of a hydroxymethyl group instead of a methyl group on the pyridine ring and an additional phenyl group on the piperazine ring.

The processes detailed in these patents focus on the cyclization of these piperazine-pyridine intermediates to form the final tetracyclic structure of Mirtazapine. justia.comgoogle.comquickcompany.in This indicates that while compounds structurally analogous to this compound are crucial in pharmaceutical manufacturing, they are often protected within the broader scope of a patent covering the final active pharmaceutical ingredient (API) and its synthesis.

Another structurally related compound mentioned in the literature is 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol , which is identified as an impurity in the synthesis of Mirtazapine. lgcstandards.combiosynth.combldpharm.com The existence and characterization of such impurities are important from a regulatory and manufacturing perspective, and their synthesis may be implicitly covered in process patents.

The following table summarizes patents related to structural analogs of this compound:

| Patent Number | Title | Key Structural Analog Mentioned | Relevance |

| US4062848A | Tetracyclic compounds | 1-(3-hydroxymethylpyridyl-2)-2-phenyl-4-methylpiperazine | Describes the use of this analog as a key intermediate in the synthesis of Mirtazapine. google.comgoogle.comquickcompany.in |

| US20080207896A1 | Process For the Manufacture of Mirtazapine | 1-(3-hydroxymethylpyridyl-2)-2-phenyl-4-methylpiperazine | Details an improved process for the cyclization of this intermediate to produce Mirtazapine. justia.com |

| CN103509020A | Synthetic method of mirtazapine | 1-(3-hydroxymethyl pyridyl-2)-4-methyl-2-phenylpiperazine | Discloses a specific synthetic methodology for converting this intermediate into Mirtazapine. google.com |

Strategies for Intellectual Property Protection of Novel Drug Candidates

The protection of intellectual property (IP) is a critical component of the pharmaceutical industry, providing the necessary incentive for the substantial investment required for drug discovery and development. google.comgoogle.com A comprehensive IP strategy for a novel drug candidate typically involves multiple layers of protection. quickcompany.in

Core Patent Types:

Composition of Matter Patents: This is the most fundamental and robust form of patent protection for a new drug. It covers the novel chemical entity itself, providing broad protection against others making, using, or selling the compound for any purpose.

Method of Use Patents: These patents claim a new therapeutic use for a known compound. This is a common strategy in drug repurposing, where an existing drug is found to be effective for a new indication.

Formulation Patents: These patents protect specific formulations of a drug, such as a particular combination of excipients, a novel delivery system (e.g., extended-release tablets), or a specific crystalline form (polymorph) of the active ingredient.

Process Patents: These patents cover a specific, novel method of synthesizing a drug. While generally considered less broad than composition of matter patents, they can provide a competitive advantage by protecting a more efficient or cost-effective manufacturing process.

Strategic IP Management:

A robust IP strategy extends beyond simply filing a single patent. Pharmaceutical companies often employ a "patent fencing" or "layering" approach to build a comprehensive portfolio around a valuable drug. google.com This involves filing multiple patents covering different aspects of the invention, such as various salts, esters, and prodrugs of the active molecule, as well as different formulations and methods of use. google.com

This multi-layered approach can help to extend the effective commercial life of a drug, a practice sometimes referred to as "evergreening." justia.com By securing patents on incremental innovations, companies can protect their market share from generic competition for a longer period. justia.com